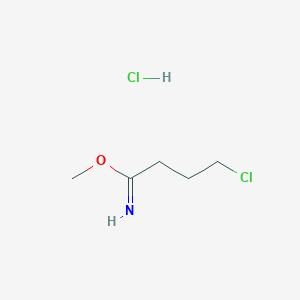

Methyl 4-chlorobutanimidate hydrochloride

Overview

Description

Methyl 4-chlorobutanimidate hydrochloride, also known as methyl 4-chloro-2-aminobutanoate hydrochloride, is a synthetic compound with the molecular formula C5H11Cl2NO . It has a molecular weight of 172.05 g/mol .

Synthesis Analysis

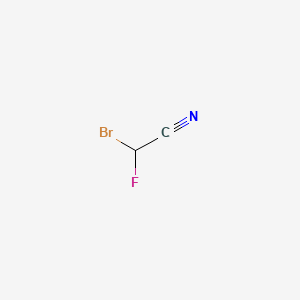

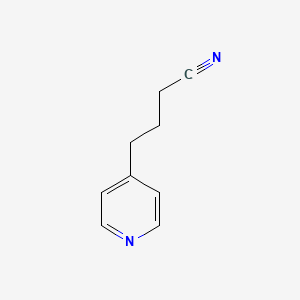

The synthesis of this compound involves several steps. A solution of 3-chlorobutanenitrile in diethyl ether is treated with methanol and cooled to 0°C. Hydrochloric acid gas is bubbled into the reaction mixture for 4 hours at 0°C. The reaction mixture is stirred at -20°C for 24 hours and then concentrated in vacuo. The solid residue obtained is washed with diethyl ether and n-pentane and dried in vacuo at 45°C to give this compound as a white solid .Physical And Chemical Properties Analysis

This compound is a white solid . It should be stored in an inert atmosphere, under -20°C . More detailed physical and chemical properties were not available in the sources I found.Scientific Research Applications

Stereoselective Synthesis

Methyl 4-chlorobutanimidate hydrochloride plays a role in the stereoselective synthesis of cyclopentane and cyclohexane rings. A study by McDaniel et al. (2020) highlights its use in creating novel chemotypes of pharmacological relevance, particularly in generating cyclopentyl and cyclohexyl cores with excellent stereochemical control (McDaniel et al., 2020).

Chemical Synthesis

Zhu Hong-jun (2010) reported on the synthesis of 4,5-dihydro-3-methyl-1-(2,4-dichlorophenyl)-1,2,4-triazol-5-(1H)-one using methyl acetimidate hydrochloride as a raw material. This synthesis involves a cyclization reaction, illustrating another application of this compound in chemical synthesis processes (Zhu Hong-jun, 2010).

Photoelectrochemical Sensing

In 2019, Yan et al. developed a photoelectrochemical sensor based on the heterojunction between BiPO4 nanocrystal and BiOCl nanosheet for detecting 4-chlorophenol, a toxic chlorinated organic pollutant. This study underlines the utility of this compound in environmental monitoring and pollution detection (Yan et al., 2019).

Sitagliptin Intermediate Synthesis

Xingxian (2012) synthesized Methyl(3S)-3-(tert-Butoxycarbonylamino)-4-oxobutanoate, a chiral intermediate of sitagliptin, from L-aspartic acid. This process includes the use of 4-methyl L-aspartate hydrochloride, showing the role of this compound in pharmaceutical intermediate production (Xingxian, 2012).

Bromination Reactions

Mukarramov (2014) investigated the reactions of hydrochlorides with N-bromosuccinimide and bromine, providing insight into the utility of this compound in bromination reactions in organic chemistry (Mukarramov, 2014).

Biochemical Analysis

Biochemical Properties

Methyl 4-chlorobutanimidate hydrochloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with amino groups in proteins, leading to the formation of stable covalent bonds. This interaction is crucial for studying protein structure and function. The compound is known to interact with enzymes such as proteases and kinases, affecting their activity and stability .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modifying key signaling proteins, leading to changes in gene expression and cellular metabolism. The compound can alter the function of cells by affecting the activity of enzymes involved in metabolic pathways. For example, it can inhibit or activate specific enzymes, leading to changes in the metabolic flux and levels of metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with amino groups in proteins. This binding interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. The compound can also affect gene expression by modifying transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under inert atmosphere and low temperatures (below -20°C), but it can degrade over time if exposed to moisture or higher temperatures. Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function by modulating enzyme activity and metabolic pathways. At high doses, it can cause toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to protein modification and degradation. It interacts with enzymes such as proteases and kinases, affecting their activity and stability. The compound can also influence metabolic flux by altering the levels of key metabolites in the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. The compound is known to be highly permeable across cell membranes, allowing it to reach its target sites within the cell .

Subcellular Localization

This compound is localized in specific subcellular compartments, depending on its interactions with targeting signals and post-translational modifications. It can be directed to organelles such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its effects on cellular function. The compound’s activity and function can be influenced by its subcellular localization .

Properties

IUPAC Name |

methyl 4-chlorobutanimidate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClNO.ClH/c1-8-5(7)3-2-4-6;/h7H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMWHQDHZAVRAJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=N)CCCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70505916 | |

| Record name | Methyl 4-chlorobutanimidate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70505916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77570-15-1 | |

| Record name | Butanimidic acid, 4-chloro-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77570-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-chlorobutanimidate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70505916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-fluorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B1626410.png)

![1-Chloro-3H-benzo[F]chromene-2-carbaldehyde](/img/structure/B1626418.png)

![7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B1626425.png)